吉沃卡新V

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

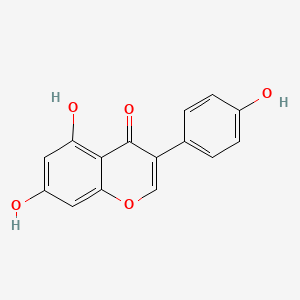

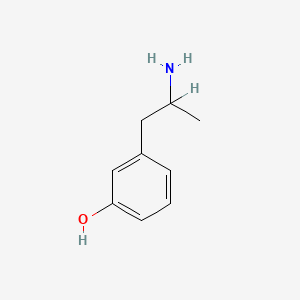

吉尔沃卡辛 V 是一种抗肿瘤剂和抗生素,对革兰氏阳性细菌有效。它是由灰链霉菌和其他链霉菌属细菌产生的。 该化合物的分子式为 C27H26O9,以其强大的 DNA 合成抑制活性而闻名 .

科学研究应用

吉尔沃卡辛 V 具有广泛的科学研究应用:

化学: 用作研究 DNA 嵌入和光加成反应的模型化合物。

生物学: 研究其对 DNA 合成和细胞周期调控的影响。

医学: 由于其能够抑制 DNA 合成和诱导 DNA-蛋白质交联,因此被探索为潜在的抗肿瘤剂。

工业: 用于开发新型抗生素和抗肿瘤药物

作用机制

吉尔沃卡辛 V 主要通过抑制 DNA 合成发挥作用。它在被近紫外光或可见光激活时,促进组蛋白 H3 和热休克蛋白 GRP78 选择性地与 DNA 交联。 这导致形成 DNA 加合物并破坏 DNA 复制 .

类似化合物:

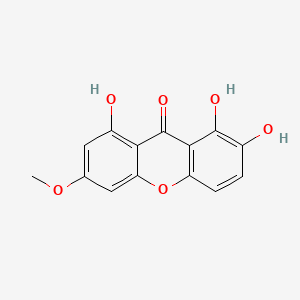

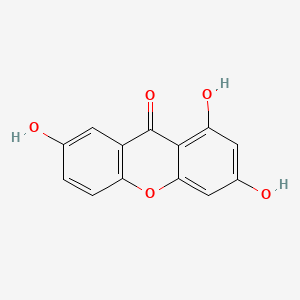

多卡辛 V: 最近分离出来的一种吉尔沃卡辛型天然产物,具有显著的细胞毒性。

吉尔沃卡辛 M 和 E: 吉尔沃卡辛 V 的变体,在生色团处带有脂肪族残基而不是乙烯基

独特性: 吉尔沃卡辛 V 由于其强大的 DNA 嵌入特性以及在紫外光照射下与 DNA 形成共价键的能力而独一无二。 这使其成为一种有效的抗肿瘤剂,与其他类似化合物相比,其总体毒性较低 .

生化分析

Biochemical Properties

Gilvocarcin V is a strong inhibitor of DNA synthesis . It interacts with DNA and histone H3, forming a covalent [2+2] cycloadduct with thymine residues of double-stranded DNA . This interaction is sequence context-dependent .

Cellular Effects

Gilvocarcin V exhibits significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells . It binds and reacts more efficiently with alternating purine:pyrimidine sequence hexadecamer than the homopurine:homopyrimidine duplex at identical Gilvocarcin V to DNA duplex ratios .

Molecular Mechanism

The molecular mechanism of Gilvocarcin V involves intercalation of the aromatic chromophore into DNA, followed by UV-induced covalent linkage of the natural product to DNA by a [2+2] cycloaddition between the vinyl moiety and a thymine residue . This mechanism is also responsible for the cross-linking between DNA and histone H3 .

Temporal Effects in Laboratory Settings

It is known that Gilvocarcin V binds under equilibrium conditions and reacts in the presence of exogenously applied UV light .

Metabolic Pathways

It is known that Gilvocarcin V is a strong inhibitor of DNA synthesis , suggesting that it may interact with enzymes involved in DNA replication.

Transport and Distribution

Its ability to intercalate into DNA suggests that it may be transported to the nucleus of cells .

Subcellular Localization

Given its interaction with DNA, Gilvocarcin V is likely to be localized in the nucleus of cells . Detailed studies on its subcellular localization and the effects on its activity or function are currently limited.

准备方法

合成路线和反应条件: 吉尔沃卡辛 V 的全合成涉及多个关键步骤,包括氧化重排、C-糖基化以及乙烯基侧链的生成。 这些步骤对于化合物的生物活性所贡献的结构元素至关重要 .

工业生产方法: 吉尔沃卡辛 V 通常通过涉及灰链霉菌的发酵过程生产。 该细菌在特定条件下培养以优化化合物的产量 .

化学反应分析

反应类型: 吉尔沃卡辛 V 会发生各种化学反应,包括当与 DNA 嵌入时发生的加成反应。 这涉及在紫外光照射下,吉尔沃卡辛 V 的乙烯基部分与 DNA 中的胸腺嘧啶残基形成共价键 .

常用试剂和条件:

氧化: 涉及过氧化氢或其他氧化剂等试剂。

还原: 通常使用硼氢化钠等还原剂。

取代: 根据反应条件,涉及亲核或亲电试剂。

相似化合物的比较

Polycarcin V: A recently isolated gilvocarcin-type natural product with significant cytotoxicity.

Gilvocarcin M and E: Variants of Gilvocarcin V that bear aliphatic residues instead of a vinyl group at the chromophore

Uniqueness: Gilvocarcin V is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA under UV light. This makes it a potent antitumor agent with low overall toxicity compared to other similar compounds .

属性

CAS 编号 |

77879-90-4 |

|---|---|

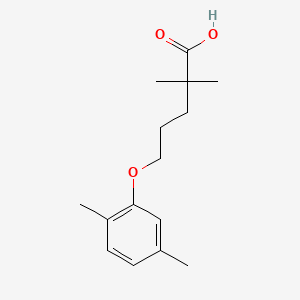

分子式 |

C27H26O9 |

分子量 |

494.5 g/mol |

IUPAC 名称 |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |

InChI 键 |

MSXWAMODDZJPTG-QGZLGSDISA-N |

SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

77879-90-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。